molecular formula C7H4F4N2O3 B2369336 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline CAS No. 2149598-58-1

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline

Cat. No.: B2369336
CAS No.: 2149598-58-1
M. Wt: 240.114
InChI Key: KAKCIQHJEBKSQP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline is an organic compound characterized by the presence of fluorine, trifluoromethoxy, and nitro functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoroaniline, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-fluoro-2-(trifluoromethoxy)-6-aminoaniline.

Scientific Research Applications

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug discovery, particularly in the design of novel pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 3-Fluoro-2-methoxyaniline
  • 3-Fluoro-2-nitroaniline
  • 2-(Trifluoromethoxy)aniline

Comparison: Compared to similar compounds, 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline is unique due to the combined presence of fluorine, trifluoromethoxy, and nitro groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-6-nitro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O3/c8-3-1-2-4(13(14)15)5(12)6(3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKCIQHJEBKSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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